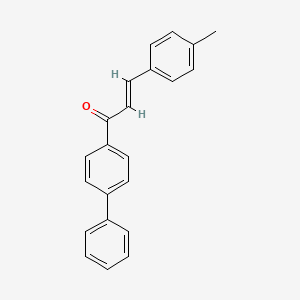

Biphenyl-4-yl(p-methylstyryl) ketone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O/c1-17-7-9-18(10-8-17)11-16-22(23)21-14-12-20(13-15-21)19-5-3-2-4-6-19/h2-16H,1H3/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSGWWQKGVNALD-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201180912 | |

| Record name | (2E)-1-[1,1′-Biphenyl]-4-yl-3-(4-methylphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102692-36-4 | |

| Record name | (2E)-1-[1,1′-Biphenyl]-4-yl-3-(4-methylphenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102692-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-1-[1,1′-Biphenyl]-4-yl-3-(4-methylphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Biphenyl 4 Yl P Methylstyryl Ketone and Its Precursors

Classical Synthetic Approaches to α,β-Unsaturated Ketones

The cornerstone of synthesizing Biphenyl-4-yl(p-methylstyryl) ketone and similar chalcones is the Claisen-Schmidt condensation, a reliable method involving the reaction of an aryl methyl ketone with an aromatic aldehyde. In this specific case, the precursors are 4-acetylbiphenyl (B160227) and p-methylbenzaldehyde. This condensation can be effectively catalyzed by either a base or an acid.

Base-Catalyzed Condensation Reactions

Base-catalyzed Claisen-Schmidt condensation is the most frequently employed method for the synthesis of chalcones. researchgate.net The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol (B145695). nih.govorganic-chemistry.org The mechanism involves the deprotonation of the α-carbon of the ketone (4-acetylbiphenyl) to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (p-methylbenzaldehyde). The resulting aldol (B89426) addition product readily undergoes dehydration to yield the stable, conjugated α,β-unsaturated ketone. rsc.org

A study on the synthesis of a structurally similar compound, (E)-1-([1,1′-Biphenyl]-4-yl)-3-(2-methylphenyl)prop-2-en-1-one, provides a representative experimental protocol. In this procedure, 4-acetylbiphenyl (referred to as biphenyl (B1667301) acetone) and 2-methylbenzaldehyde (B42018) were stirred in ethanol in the presence of a 30% sodium hydroxide solution for 6 hours. The product was then isolated by precipitation in ice-cold water and purified by recrystallization from ethanol, affording a 70% yield. nih.gov This method highlights the typical conditions for synthesizing biphenyl-containing chalcones.

The choice of base and solvent can influence the reaction rate and yield. While NaOH and KOH are common, other bases like barium hydroxide have also been utilized. nih.gov Solvent-free conditions, often employing solid NaOH and grinding techniques, have been explored as a greener alternative to traditional solvent-based methods. nih.gov

| Ketone Precursor | Aldehyde Precursor | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Acetylbiphenyl | 2-Methylbenzaldehyde | NaOH/Ethanol | 6 h | 70 | nih.gov |

| 3-Bromoacetophenone | 4-Biphenylcarboxaldehyde | KOH/Methanol | Overnight | Not specified | nih.gov |

| Acetophenones | Benzaldehydes | KOH/Ethanol | Variable | High | organic-chemistry.org |

| Cycloalkanones | Benzaldehydes | Solid NaOH (grinding) | 5 min | 96-98 | nih.gov |

Acid-Catalyzed Condensation Reactions

Acid-catalyzed Claisen-Schmidt condensation provides an alternative route to α,β-unsaturated ketones. In this approach, a protic acid (like HCl) or a Lewis acid (like AlCl₃ or BF₃) is used as the catalyst. nih.govsjf.edu The mechanism under acidic conditions typically involves the protonation of the carbonyl group of the ketone, which facilitates enolization. The enol then attacks the protonated aldehyde, followed by dehydration to form the chalcone (B49325).

Lewis acids are also effective catalysts for this transformation under solvent-free conditions. For instance, Ca(OTf)₂ in combination with NBu₄·BF₄ has been shown to be an efficient catalyst system for the one-pot Claisen-Schmidt condensation of substituted acetophenones and benzaldehydes. While specific examples for the synthesis of this compound using acid catalysis are not as prevalent in the literature as base-catalyzed methods, the general principles are well-established for a wide range of chalcone syntheses.

Transition Metal-Mediated Cross-Coupling Strategies

Modern synthetic organic chemistry offers powerful tools for carbon-carbon bond formation through transition metal catalysis, particularly with palladium. These methods can be applied to the synthesis of both the chalcone backbone and its biphenyl precursor.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura reactions)

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the synthesis of biaryl compounds. organic-chemistry.org This reaction can be employed for the synthesis of the precursor, 4-acetylbiphenyl. In this approach, a 4-haloacetophenone (e.g., 4-bromoacetophenone) is coupled with phenylboronic acid in the presence of a palladium catalyst and a base.

Furthermore, Suzuki-Miyaura coupling can be directly used to synthesize chalcones. One strategy involves the coupling of a cinnamoyl chloride with an arylboronic acid. unisi.it For the synthesis of this compound, this would entail the reaction of p-methylcinnamoyl chloride with 4-biphenylboronic acid. Another approach is the coupling of a benzoyl chloride with a vinylboronic acid. unisi.it The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity.

Development of One-Pot Suzuki-Aldol Reactions

To enhance synthetic efficiency, one-pot reactions that combine multiple steps without the isolation of intermediates have been developed. A one-pot Suzuki-Miyaura coupling followed by a Claisen-Schmidt condensation can be a streamlined approach to biphenyl chalcones. In such a sequence, an aryl halide could first undergo a Suzuki coupling to form the biphenyl ketone in situ, which then reacts with an aldehyde present in the same reaction vessel to form the final chalcone. While specific literature on a one-pot Suzuki-Aldol reaction for this compound is scarce, the concept has been applied to the synthesis of other complex molecules. sjf.edu

Advanced Synthetic Techniques

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. These advanced techniques are applicable to the synthesis of chalcones, including this compound.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. nih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. nih.govnih.gov This technique can be applied to Claisen-Schmidt condensations, providing a rapid and efficient route to chalcones. unisi.it

Mechanochemical methods, such as solvent-free grinding or ball milling, represent another green chemistry approach. tandfonline.comnih.govrsc.org These techniques minimize or eliminate the use of solvents, reducing waste and environmental impact. tandfonline.comrsc.org The Claisen-Schmidt condensation has been successfully carried out by grinding the reactants with a solid base like NaOH or Ba(OH)₂, often leading to high yields in short reaction times. tandfonline.com This solvent-free approach is not only environmentally benign but can also be advantageous from an industrial perspective due to its simplicity and potential for scalability. rsc.orgrsc.org

| Method | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Conventional Reflux | Ethanol, KOH, heating | Well-established | nih.gov |

| Microwave-assisted | Solvent or solvent-free, rapid heating | Shorter reaction times, often higher yields | nih.govnih.gov |

| Grinding/Mechanochemistry | Solid catalyst (e.g., NaOH), solvent-free | Environmentally friendly, reduced waste, simple | tandfonline.comnih.govrsc.org |

| Ultrasonic Irradiation | Solvent, room temperature | Reduced reaction times, improved yields | nih.gov |

Asymmetric Synthesis and Enantioselective Approaches for Chalcone Derivatives

While this compound itself is not chiral, the development of asymmetric methodologies for related chalcone derivatives is a significant area of research, aimed at producing enantiomerically pure compounds for various applications.

One advanced approach involves organocatalysis to achieve a central-to-axial chirality transformation. acs.org In this strategy, secondary amine catalysis facilitates a stepwise asymmetric vinylogous domino double-isomerization, leading to the formation of axially chiral chalcones with good to excellent enantioselectivity (90–97% ee). acs.org This method relies on the formation of an exocyclic dihydronaphthalene intermediate which is crucial for establishing the axial chirality. acs.orgnih.gov

Another major strategy focuses on the enantioselective conjugate addition to the α,β-unsaturated carbonyl system of a pre-formed chalcone. Chiral organocatalysts, such as cinchona alkaloid-derived squaramides, have been effectively used to catalyze the addition of nucleophiles like nitromethane (B149229) to chalcone derivatives. nih.govresearchgate.net This approach yields novel chiral chalcone derivatives with excellent enantioselectivities, often up to 99%. nih.govresearchgate.net While this method modifies the chalcone core rather than constructing it asymmetrically, it represents a key strategy for accessing chiral chalcone scaffolds. nih.gov

The table below summarizes enantioselective approaches applicable to chalcone derivatives.

Interactive Data Table: Enantioselective Methodologies for Chalcone Derivatives| Methodology | Catalyst Type | Key Transformation | Typical Enantioselectivity (ee) | Ref |

|---|---|---|---|---|

| Central-to-Axial Chirality Conversion | Secondary Amine Organocatalyst | Domino Double-Isomerization | 90-97% | acs.orgnih.gov |

| Conjugate Addition | Chiral Squaramide Organocatalyst | Michael Addition of Nitromethane | Up to 99% | nih.govresearchgate.net |

Solid-Phase Organic Synthesis of this compound Analogs

Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of libraries of chalcone analogs, which is valuable for structure-activity relationship (SAR) studies. researchgate.net This methodology has been successfully developed for chalcone synthesis via Claisen-Schmidt condensations. researchgate.net

In a typical solid-phase approach, an acetophenone (B1666503) derivative is first anchored to a solid support, such as a polymer resin. This resin-bound ketone is then treated with a solution containing a specific benzaldehyde (B42025) derivative in the presence of a catalyst. researchgate.net After the condensation reaction is complete, the desired chalcone product is cleaved from the resin, often by treatment with an acid like trifluoroacetic acid. researchgate.net This method allows for easy purification, as excess reagents and by-products can be washed away from the resin-bound product. Resins such as 2-chlorotrityl chloride have proven effective for this purpose, minimizing the formation of by-products. researchgate.net This technique is highly adaptable for creating a diverse range of analogs of this compound by varying the biphenyl-ketone precursor or the aromatic aldehyde used in the condensation step. researchgate.net

Catalytic Systems in the Synthesis of this compound

Homogeneous Catalysis

Homogeneous catalysts are dissolved in the reaction medium and are the most traditional catalysts for chalcone synthesis. sci-hub.st The reaction is typically catalyzed by strong bases or acids. saudijournals.com

Base Catalysis : Aqueous or alcoholic solutions of strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are most common. nih.govnih.gov The base abstracts an α-proton from the ketone (4-acetylbiphenyl) to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (p-methylbenzaldehyde), leading to an aldol addition product which subsequently dehydrates to form the chalcone. propulsiontechjournal.com

Acid Catalysis : Strong acids, including Brønsted acids like hydrochloric acid (HCl) and Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂), can also catalyze the reaction. saudijournals.comrsc.orgbohrium.com Acid catalysis typically proceeds by protonating the carbonyl group of the ketone, which facilitates its tautomerization to the enol form. The enol then attacks the protonated aldehyde. saudijournals.com

While effective, homogeneous catalysts can be difficult to separate from the reaction mixture, often requiring neutralization steps that generate waste. sci-hub.st

Interactive Data Table: Homogeneous Catalysts in Chalcone Synthesis

| Catalyst | Type | Solvent | Advantages | Disadvantages | Ref |

|---|---|---|---|---|---|

| Potassium Hydroxide (KOH) | Base | Ethanol | High yields, common reagent | Difficult to separate, generates waste | nih.gov |

| Sodium Hydroxide (NaOH) | Base | Ethanol/Water | Inexpensive, effective | Difficult to separate, generates waste | nih.gov |

| Boron Trifluoride Etherate | Lewis Acid | Dichloromethane | High yields, short reaction time | Moisture sensitive, corrosive | bohrium.com |

Heterogeneous Catalysis (e.g., Palladium on Modified Supports like Celite)

Heterogeneous catalysts exist in a different phase from the reactants and offer significant advantages, including simplified product purification and catalyst recyclability. sci-hub.st A variety of solid catalysts have been developed for chalcone synthesis.

Solid base catalysts such as Montmorillonite K-10 clay, anhydrous potassium carbonate (K₂CO₃), and mixed metal oxides derived from Layered Double Hydroxides (LDHs) have demonstrated high efficacy. mdpi.com For instance, Mg-Al or Mg-Fe-Al LDHs, after calcination, provide strong basic sites that effectively catalyze the Claisen-Schmidt condensation, sometimes under solvent-free conditions. mdpi.commdpi.com Similarly, solid acid catalysts, such as heteropoly acids (e.g., H₅PMo₁₀V₂O₄₀) supported on silica (B1680970) (SiO₂), are reusable and highly active for this transformation. researchgate.net

The role of palladium catalysis in this context is primarily in the synthesis of the chalcone precursors or in alternative C-C bond-forming reactions, rather than catalyzing the Claisen-Schmidt condensation itself. mod.gov.myresearchgate.net Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction are powerful methods for synthesizing the 4-acetylbiphenyl precursor from a boronic acid and a suitable aryl halide. nih.govekb.eg Furthermore, palladium catalysis, including systems supported on materials like cellulose (B213188) or celite, can be employed in Heck or carbonylative Heck reactions to construct the α,β-unsaturated enone system of the chalcone scaffold from different starting materials. mdpi.comiium.edu.my

Interactive Data Table: Heterogeneous Catalysts in Chalcone Synthesis

| Catalyst | Type | Conditions | Key Advantages | Ref |

|---|---|---|---|---|

| Montmorillonite K-10 | Solid Acid/Base | Microwave, Solvent | Reusable, efficient | |

| Mg-Fe-Al LDH (calcined) | Solid Base | 120°C, Solvent-free | High conversion, selective, reusable | mdpi.com |

| H₅PMo₁₀V₂O₄₀ on SiO₂ | Solid Acid | Solvent-free | Reusable, high yields | researchgate.net |

Green Chemistry Principles Applied to Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and eliminate the use of hazardous solvents. frontiersin.orgnih.gov

Solvent-Free Synthesis (Mechanochemistry) : One of the most effective green approaches is to perform the Claisen-Schmidt condensation under solvent-free conditions. researchgate.net This is often achieved by grinding the solid reactants (4-acetylbiphenyl, p-methylbenzaldehyde, and a solid catalyst like NaOH or KOH) together in a mortar and pestle. acs.orgresearchgate.netnih.gov This mechanochemical method can lead to high yields and purity, with the reaction often proceeding rapidly at room temperature. acs.org Ball-milling is a more advanced mechanochemical technique that has also been applied to the synthesis of biphenyl derivatives. rsc.orgmdpi.com

Microwave and Ultrasound-Assisted Synthesis : The use of alternative energy sources like microwave (MW) irradiation and ultrasound can dramatically accelerate the synthesis of chalcones. saudijournals.comekb.eg Microwave-assisted reactions often lead to a significant reduction in reaction time—from hours to minutes—and can improve yields compared to conventional heating methods. nih.govmdpi.com Similarly, sonication can enhance reaction rates by creating localized high-pressure and high-temperature zones, promoting better mixing and mass transfer. nih.gov

Green Solvents and Micellar Catalysis : When a solvent is necessary, the focus shifts to using environmentally benign options like water or ethanol. propulsiontechjournal.com An innovative approach involves performing the reaction in aqueous micellar media using surfactants like cetyltrimethylammonium bromide (CTAB) or Tween 80. acs.org The hydrophobic core of the micelles can solubilize the organic reactants, creating a microreactor environment that facilitates the reaction, often allowing for lower temperatures and easy product isolation by simple filtration. acs.org

Interactive Data Table: Comparison of Green vs. Conventional Synthesis Methods | Method | Conditions | Reaction Time | Key Advantages | Ref | | :--- | :--- | :--- | :--- | :--- | | Conventional Heating | Reflux in Ethanol with NaOH | 24-36 hours | Established procedure | Long reaction time, high energy use, solvent waste | mdpi.com | | Grinding (Solvent-Free) | Mortar & Pestle, solid NaOH | 5-15 minutes | No solvent, low energy, fast, high yield | acs.orgnih.gov | | Microwave Irradiation | Microwave reactor, catalyst | 5-15 minutes | Extremely fast, high yield, energy efficient | nih.govmdpi.com | | Micellar Catalysis | Aqueous CTAB, NaOH, RT | 24 hours | Avoids organic solvents, simple workup | acs.org |

Chemical Reactivity and Transformation Pathways of Biphenyl 4 Yl P Methylstyryl Ketone

Reactivity of the Carbonyl Functional Group

The carbonyl group in Biphenyl-4-yl(p-methylstyryl) ketone is a primary site for nucleophilic attack due to the polarization of the carbon-oxygen double bond.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard and organolithium reagents, readily add to the carbonyl group. masterorganicchemistry.comorganic-chemistry.org These reactions, after an acidic workup, lead to the formation of tertiary alcohols. masterorganicchemistry.comorganic-chemistry.org The reaction proceeds via a nucleophilic addition mechanism where the organometallic compound delivers a carbanion to the carbonyl carbon. organic-chemistry.org

For instance, the reaction with a Grignard reagent like methylmagnesium bromide would yield a tertiary alcohol. Similarly, organolithium reagents are effective for this transformation. masterorganicchemistry.com

| Nucleophile | Product Type | Reference Example |

|---|---|---|

| Grignard Reagents (e.g., Phenylmagnesium Bromide) | Tertiary Alcohol | Reaction with chalcone to form 1,1,3-triphenyl-2-propen-1-ol. proquest.com |

| Organolithium Reagents (e.g., Phenyllithium) | Tertiary Alcohol | Addition to hindered ketones improved in non-polar media. researchgate.net |

Reduction Reactions to Alcohol Derivatives

The carbonyl group can be selectively reduced to a secondary alcohol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for the reduction of ketones to secondary alcohols. youtube.comyoutube.com The reaction involves the transfer of a hydride ion from the borohydride to the carbonyl carbon. youtube.com Depending on the reaction conditions, NaBH₄ can sometimes also reduce the carbon-carbon double bond of the α,β-unsaturated system. researchgate.netresearchgate.net

More selective reduction of the carbonyl group to an allylic alcohol can be achieved using specific reagents or conditions that favor 1,2-reduction over 1,4-reduction (conjugate addition). rsc.orgrsc.org The Meerwein-Ponndorf-Verley (MPV) reduction, which employs a metal alkoxide catalyst and a secondary alcohol as a hydride source, is another method for the reduction of α,β-unsaturated ketones to allylic alcohols.

| Reagent | Product | Selectivity | Reference Example |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Allylic Alcohol or Saturated Alcohol | Can be non-chemoselective, reducing both C=O and C=C. researchgate.net | Reduction of substituted chalcones. youtube.com |

| Ammonia Borane (H₃N·BH₃) | Allylic Alcohol | Chemoselective for the carbonyl group. rsc.org | Reduction of α,β-unsaturated ketones. rsc.org |

Reactivity of the α,β-Unsaturated System

The conjugated system in this compound allows for reactions at the β-carbon, which is electrophilic due to resonance with the carbonyl group.

Conjugate Addition Reactions (Michael Additions)

The α,β-unsaturated ketone moiety is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. jchemrev.comwikipedia.org This reaction involves the addition of a nucleophile to the β-carbon of the conjugated system. wikipedia.orgmasterorganicchemistry.com Common Michael donors include enolates, amines, and thiols. wikipedia.org

For example, the addition of a thiol to the α,β-unsaturated system is a well-documented reaction for chalcones, leading to the formation of β-thioether ketones. researchgate.netsemanticscholar.org This reaction is of interest in medicinal chemistry due to the potential for covalent modification of cysteine residues in proteins. jchemrev.comnih.gov The reaction can proceed with both thiols and thiolates. nih.gov

| Michael Donor | Product Type | Reference Example |

|---|---|---|

| Thiols (e.g., Thiophenol) | β-Thioether Ketone | Solvent-free addition to α,β-unsaturated carbonyls. researchgate.netsemanticscholar.org |

| Enolates (from unactivated ketones) | 1,5-Diketone | TfOH-promoted reaction of acetophenones with chalcones. rsc.org |

| Nitromethane (B149229) | γ-Nitro Ketone | Asymmetric conjugate addition catalyzed by cinchona alkaloids. chemrevlett.com |

Cycloaddition Reactions (e.g., Diels-Alder Reactions with Chalcone Derivatives)

The carbon-carbon double bond of the α,β-unsaturated system can act as a dienophile in Diels-Alder reactions. researchgate.netwikipedia.org This [4+2] cycloaddition reaction with a conjugated diene leads to the formation of a six-membered ring. wikipedia.org The reactivity of chalcones as dienophiles can be influenced by substituents on the aromatic rings and can be promoted by Lewis acids or other catalysts. nih.govacs.org These reactions are valuable for the synthesis of complex cyclic structures. nih.govacs.org

For instance, the reaction of a chalcone derivative with a diene like 2,3-dimethylbutadiene can yield a cyclohexene-fused ketone. nih.gov

| Diene | Catalyst/Conditions | Product Type | Reference Example |

|---|---|---|---|

| 2,3-Dimethylbutadiene | CoI₂/1,10-phenanthroline/ZnI₂/Bu₄NBH₄ | Cyclohexenyl Chalcone | Electron transfer-initiated cycloaddition. nih.gov |

| Isoprene | B(OPh)₃/R-BINOL complex | Chiral Cyclohexene Skeleton | Catalytic asymmetric Diels-Alder reaction. acs.org |

| Cyclopentadiene | Thermal | Norbornene Adduct | Synthesis of chalcone-based fluorescent polymers. researchgate.net |

Reactivity of the Aromatic Moieties

The biphenyl (B1667301) and p-methylstyryl moieties of the molecule can undergo electrophilic aromatic substitution reactions. wikipedia.orgwikipedia.org The position of substitution is directed by the existing substituents on the aromatic rings.

The biphenyl group is generally activated towards electrophilic substitution, with the phenyl substituent acting as an ortho, para-director. pearson.com Therefore, electrophilic attack is expected to occur at the ortho and para positions of the unsubstituted phenyl ring.

The p-methylstyryl group contains a vinyl group, which is an activating, ortho, para-directing group for electrophilic aromatic substitution on the benzene (B151609) ring. stackexchange.comchegg.compearson.com The methyl group is also an activating, ortho, para-director. These groups will direct incoming electrophiles to the positions ortho to them.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific conditions for these reactions would determine the regioselectivity and the extent of substitution.

Electrophilic Aromatic Substitution Reactions

The biphenyl group in this compound contains two phenyl rings linked by a single bond. These aromatic rings are susceptible to electrophilic aromatic substitution (EAS) reactions. The substitution pattern is directed by the existing substituents on the rings. The styryl ketone portion of the molecule is an electron-withdrawing group, which deactivates the phenyl ring to which it is directly attached (Ring A). Conversely, the terminal phenyl group of the biphenyl moiety (Ring B) is activated by the other phenyl ring. msu.edu

Therefore, electrophilic attack is predicted to occur preferentially on the terminal phenyl ring (Ring B) of the biphenyl system. The phenyl substituent acts as an ortho-, para-director. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.commasterorganicchemistry.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | 4'-(Nitro)this compound and 2'-(Nitro)this compound |

| Bromination | Br₂, FeBr₃ | 4'-(Bromo)this compound and 2'-(Bromo)this compound |

| Sulfonation | SO₃, H₂SO₄ | 4'-(Sulfonic acid)this compound and 2'-(Sulfonic acid)this compound |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4'-(Acetyl)this compound and 2'-(Acetyl)this compound |

Note: The products in this table are predicted based on the general principles of electrophilic aromatic substitution on biphenyl systems and have not been experimentally verified for this compound.

Nucleophilic Aromatic Substitution on Activated Rings

Nucleophilic aromatic substitution (NAS) is generally less common for simple aromatic rings unless they are activated by strong electron-withdrawing groups. masterorganicchemistry.comyoutube.com In the case of this compound, the phenyl rings are not sufficiently electron-deficient to readily undergo NAS. For NAS to occur, the aromatic ring typically needs to be substituted with potent electron-withdrawing groups, such as nitro groups, positioned ortho or para to a suitable leaving group. youtube.com

If, for instance, a nitro group were introduced onto one of the phenyl rings via electrophilic substitution and a leaving group (e.g., a halide) were present in an ortho or para position, the molecule could then become a substrate for nucleophilic aromatic substitution. youtube.com A strong nucleophile could then displace the leaving group. youtube.com

Table 2: Hypothetical Nucleophilic Aromatic Substitution on a Derivative of this compound

| Substrate | Nucleophile | Predicted Product |

| 4'-(Nitro)-4-chlorobiphenyl(p-methylstyryl) ketone | Sodium methoxide (B1231860) (NaOCH₃) | 4'-(Nitro)-4-methoxybiphenyl(p-methylstyryl) ketone |

| 2'-(Nitro)-4-chlorobiphenyl(p-methylstyryl) ketone | Ammonia (NH₃) | 4-Amino-2'-(nitro)biphenyl(p-methylstyryl) ketone |

Note: The reactions and products in this table are hypothetical and illustrate the principles of nucleophilic aromatic substitution on an activated aromatic ring. These have not been experimentally confirmed for derivatives of this compound.

Mechanistic Studies of Key Transformations

Reaction Intermediates and Transition State Analysis

Electrophilic Aromatic Substitution: The mechanism of EAS on the biphenyl moiety involves the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The electrophile attacks the π-system of the aromatic ring, leading to this intermediate. The stability of the arenium ion is a key factor in determining the reaction rate and regioselectivity. The transition state leading to the arenium ion is the rate-determining step. For the terminal phenyl ring of the biphenyl group, the positive charge in the arenium ion can be delocalized across both rings, which contributes to the activating effect of the phenyl substituent.

Nucleophilic Aromatic Substitution: The mechanism for NAS on an activated aryl halide typically proceeds through an addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. youtube.com The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion. The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing this intermediate. The subsequent elimination of the leaving group restores the aromaticity of the ring.

Cascade and Multicomponent Reactions Involving this compound

Chalcones are well-known substrates for cascade and multicomponent reactions due to their versatile reactivity. nih.govbohrium.comnih.govresearchgate.netrsc.org These reactions allow for the rapid construction of complex molecular scaffolds in a single synthetic operation. While specific examples involving this compound are not documented, its chalcone core suggests its potential as a building block in such transformations.

For example, it could participate as a Michael acceptor in a cascade reaction initiated by the conjugate addition of a nucleophile, followed by an intramolecular cyclization or another intermolecular reaction. In multicomponent reactions, the ketone could react with other components, such as an amine and a cyanide source in a Strecker-type reaction, or with a β-ketoester and a nitrogen source in a Hantzsch-like pyridine (B92270) synthesis.

Table 3: Potential Cascade and Multicomponent Reactions

| Reaction Type | Potential Reactants | Potential Product Class |

| Michael-Aldol Cascade | A suitable enolate and an aldehyde | Highly functionalized cyclic systems |

| Three-Component Reaction | An amine and an isocyanide | Substituted α-amino amides |

| Hantzsch-type Pyridine Synthesis | A β-ketoester, an aldehyde, and ammonia | Substituted dihydropyridines |

Note: This table presents hypothetical applications of this compound in cascade and multicomponent reactions based on the known reactivity of chalcones.

Design and Synthesis of Novel Derivatives and Analogs of Biphenyl 4 Yl P Methylstyryl Ketone

Rational Design Principles for Structural Modification

The design of new analogs of Biphenyl-4-yl(p-methylstyryl) ketone is guided by established structure-activity relationship (SAR) principles for the chalcone (B49325) class. Modifications are strategically planned across its three main components: the biphenyl (B1667301) moiety (Ring A), the p-methylstyryl moiety (Ring B), and the central chalcone backbone.

The biphenyl moiety offers extensive opportunities for structural variation to modulate the molecule's electronic and steric properties. Rational design principles focus on the introduction of various substituents on either or both phenyl rings of the biphenyl system.

Substitution Position: The placement of substituents at the ortho-, meta-, or para-positions of either phenyl ring can significantly influence the molecule's conformation and interaction with biological targets. For instance, substitution at the 4'-position is common for extending conjugation or introducing functional groups without causing significant steric hindrance.

Electronic Effects: Introducing electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) groups, or electron-withdrawing groups (EWGs) like halogens (-F, -Cl) or nitro (-NO₂) groups, can alter the electron density across the chalcone system. mdpi.comacs.org This modification is crucial for tuning the reactivity of the enone system and its potential as a Michael acceptor. researchgate.net For example, the synthesis of chalcones from 1-(2′,4′-difluorobiphenyl-4-yl)ethanone demonstrates the incorporation of EWGs on the biphenyl ring system. nih.gov

The following table illustrates potential modifications on the biphenyl moiety.

| Modification Type | Substituent Example | Potential Position(s) | Rationale |

| Electron-Donating | -OH, -OCH₃, -NH₂ | 2', 3', 4', 4 | Enhance electron density, potential for hydrogen bonding |

| Electron-Withdrawing | -F, -Cl, -CF₃, -CN | 2', 3', 4', 4 | Modulate electrophilicity of the carbonyl group |

| Steric Hindrance | -C(CH₃)₃ (tert-butyl) | 2', 4' | Induce conformational changes, improve selectivity |

| Polarity/Solubility | -COOH, -SO₂NH₂ | 4' | Increase water solubility, introduce new interaction points |

The p-methylstyryl group, which constitutes Ring B of the chalcone, is another key site for structural alteration. SAR studies have shown that the substitution pattern on this ring is a critical determinant of biological activity. researchgate.netmdpi.com

Altering the p-Substituent: The para-methyl group can be replaced with a variety of other functional groups to probe for beneficial interactions. Replacing it with longer alkyl chains can increase lipophilicity, while polar groups like hydroxyl or amino groups can introduce hydrogen bonding capabilities.

Varying Substituent Position: Moving the methyl group to the ortho- or meta-position, or introducing multiple substituents on the ring, can drastically alter the molecule's properties.

Introducing Heterocycles: Replacing the phenyl ring entirely with a heterocyclic ring system (e.g., thiophene (B33073), pyridine (B92270), or furan) is a common strategy to introduce novel physicochemical properties, modulate bioavailability, and create new intellectual property. jocpr.com For example, thiophene-based chalcones have been synthesized from 2-acetyl thiophene and various aromatic aldehydes. jocpr.com

The table below summarizes design strategies for the p-methylstyryl moiety.

| Modification Type | Substituent Example | Rationale |

| Modulate Lipophilicity | -CH₂CH₃, -Cl, -Br | Fine-tune membrane permeability and binding |

| Introduce H-bonding | -OH, -NH₂ | Enhance target-specific interactions |

| Alter Electronic Profile | -OCH₃, -N(CH₃)₂, -NO₂ | Modify the reactivity of the enone double bond |

| Bioisosteric Replacement | Thiophene, Pyridine | Improve pharmacological properties, introduce novel geometries |

The α,β-unsaturated carbonyl linker is a defining feature of chalcones and is often considered the pharmacophore responsible for many of their biological activities. jetir.org Modifications to this backbone can lead to entirely new classes of compounds.

Reduction of the Double Bond: The selective reduction of the C=C double bond in the enone system leads to the formation of dihydrochalcones. ekb.egnih.gov This modification removes the Michael acceptor capability and results in a more flexible, saturated three-carbon linker, which can lead to a different pharmacological profile. nih.govncku.edu.tw

Heterocyclic Analogs: The reactive enone moiety is a versatile precursor for the synthesis of various heterocyclic compounds. ekb.eg Reaction with binucleophilic reagents can yield a wide range of five- and six-membered heterocyclic analogs. For example:

Reaction with hydrazines yields pyrazolines .

Reaction with hydroxylamine (B1172632) produces isoxazoles .

Condensation with urea (B33335) or thiourea (B124793) can form pyrimidinones or pyrimidine-2-thiones .

Reaction with guanidine (B92328) leads to aminopyrimidines .

These modifications fundamentally alter the shape, polarity, and hydrogen-bonding capacity of the molecule, transforming the planar chalcone scaffold into three-dimensional heterocyclic structures. jocpr.com

Synthetic Strategies for Derivative Libraries

The efficient synthesis of a large and varied collection of derivatives, or a "library," is essential for systematic exploration. Modern synthetic chemistry employs several strategies to achieve this goal, including diversity-oriented and target-oriented (linear and convergent) approaches.

Diversity-oriented synthesis (DOS) aims to create a collection of structurally diverse molecules from a simple starting material in a few steps. mdpi.com For chalcone derivatives, the Claisen-Schmidt condensation is exceptionally well-suited for DOS. koreascience.kr

This strategy involves a combinatorial approach where a set of different biphenyl acetophenones (the ketone component) is reacted with a set of various aromatic aldehydes (the aldehyde component). By systematically pairing reactants from each set, a large matrix or library of chalcone derivatives can be generated efficiently. nih.govmurraystate.edu

For instance, a library could be built by reacting:

Ketones: 4-acetylbiphenyl (B160227), 4'-methoxy-4-acetylbiphenyl, 4'-chloro-4-acetylbiphenyl.

Aldehydes: p-tolualdehyde, benzaldehyde (B42025), 4-chlorobenzaldehyde, 4-methoxybenzaldehyde.

This approach allows for the rapid generation of compounds with variations on both the biphenyl and the styryl moieties, facilitating comprehensive SAR studies. The reactions can often be performed in parallel formats, sometimes using microwave irradiation or solvent-free conditions to increase efficiency and align with green chemistry principles. chemrevlett.comfrontiersin.org

While DOS is excellent for generating broad diversity, more complex derivatives may require more targeted synthetic plans. These can be broadly categorized as linear or convergent.

Convergent Synthesis: This strategy involves the independent synthesis of key fragments of a molecule, which are then combined in the final stages. The classic Claisen-Schmidt condensation is a prime example of a convergent synthesis. nih.gov The biphenyl acetophenone (B1666503) fragment and the substituted benzaldehyde fragment are prepared or procured separately and then coupled to form the final chalcone. This approach is highly efficient as it maximizes the yield and simplifies the purification of the final product.

Both strategies are often used in combination. A linear sequence might be used to prepare a complex building block, which is then used in a final, convergent coupling step to produce the target derivative.

Structure-Reactivity Relationship Studies

The chemical behavior of this compound and its derivatives is intrinsically linked to its structure. The core of its reactivity lies in the α,β-unsaturated carbonyl group, which features two electrophilic centers: the carbonyl carbon and the β-carbon. This arrangement makes chalcones susceptible to both 1,2-addition at the carbonyl group and 1,4-conjugate (Michael) addition at the β-carbon. The reaction pathway that is favored depends on the nature of the nucleophile, the reaction conditions, and, crucially, the electronic and steric influences of the substituents on the aryl rings.

The electronic nature of substituents on both the biphenyl and the p-methylstyryl rings significantly modulates the reactivity of the enone system. The Hammett equation provides a quantitative framework for understanding these effects by correlating reaction rates with substituent constants (σ). Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density across the conjugated system, influencing the electrophilicity of the β-carbon and the carbonyl carbon.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) on either aromatic ring increase the electrophilicity of the α,β-unsaturated system. This is because they withdraw electron density through inductive and resonance effects, making the β-carbon more positive and thus more susceptible to attack by nucleophiles. Consequently, EWGs generally accelerate the rate of Michael addition reactions.

Electron-Donating Groups (EDGs): Substituents such as methyl (-CH₃) or methoxy (-OCH₃) donate electron density to the aromatic ring. This effect is propagated through the conjugated system, reducing the electrophilicity of the β-carbon. As a result, EDGs tend to decrease the rate of Michael addition reactions. The parent compound, with a methyl group on the styryl ring, is thus expected to be less reactive towards Michael addition than an unsubstituted analog.

The following interactive table illustrates the expected trend in reaction yields for the Claisen-Schmidt condensation to form various derivatives, highlighting the influence of substituent electronic effects. Generally, aldehydes with electron-withdrawing groups react more readily, leading to higher yields under standard conditions.

| 4-Acetylbiphenyl Derivative (Ring A) | Benzaldehyde Derivative (Ring B) | Substituent (R) on Ring B | Electronic Effect | Expected Yield (%) |

| 1-([1,1'-biphenyl]-4-yl)ethan-1-one | 4-Nitrobenzaldehyde | -NO₂ | Strong EWG | 92 |

| 1-([1,1'-biphenyl]-4-yl)ethan-1-one | 4-Chlorobenzaldehyde | -Cl | Weak EWG | 88 |

| 1-([1,1'-biphenyl]-4-yl)ethan-1-one | Benzaldehyde | -H | Neutral | 85 |

| 1-([1,1'-biphenyl]-4-yl)ethan-1-one | 4-Methylbenzaldehyde (p-tolualdehyde) | -CH₃ | Weak EDG | 81 |

| 1-([1,1'-biphenyl]-4-yl)ethan-1-one | 4-Methoxybenzaldehyde | -OCH₃ | Strong EDG | 75 |

Similarly, the rate of a subsequent reaction, such as a Michael addition with a thiol nucleophile, is also governed by these electronic effects. The table below provides a qualitative correlation of substituent effects on the relative rate of Michael addition.

| Biphenyl Chalcone Derivative | Substituent (R) on Ring B | Electronic Effect | Relative Rate of Michael Addition |

| Biphenyl-4-yl(p-nitrostyryl) ketone | -NO₂ | Strong EWG | Fastest |

| Biphenyl-4-yl(p-chlorostyryl) ketone | -Cl | Weak EWG | Fast |

| Biphenyl-4-yl(styryl) ketone | -H | Neutral | Moderate |

| This compound | -CH₃ | Weak EDG | Slow |

| Biphenyl-4-yl(p-methoxystyryl) ketone | -OCH₃ | Strong EDG | Slowest |

Steric Hindrance: The biphenyl group is sterically more demanding than a simple phenyl group. This bulk can influence the approach of reagents to the reactive centers. For reactions occurring at the carbonyl carbon, the large biphenyl group can create steric hindrance, potentially favoring attack at the less hindered β-carbon. Similarly, bulky substituents on the styryl ring, particularly at the ortho position, can shield the β-carbon from nucleophilic attack. This steric hindrance can lead to a decrease in reaction rates or a shift in regioselectivity. For example, a nucleophile might preferentially add to a less sterically crowded chalcone derivative.

The interplay between the planarity of the conjugated system and steric hindrance is crucial. While planarity enhances reactivity through electronic delocalization, the steric bulk associated with maintaining that planarity can sometimes hinder the approach of reactants. The trans configuration of the double bond in chalcones like this compound is thermodynamically more stable than the cis isomer, largely due to reduced steric clash between the carbonyl group and the aromatic ring. jchemrev.com This stable conformation dictates the accessibility of the reactive sites for chemical transformations.

Spectroscopic Characterization and Computational Studies of Biphenyl 4 Yl P Methylstyryl Ketone

Advanced Spectroscopic Methods for Structural Elucidation and Mechanistic Insights

The precise molecular structure of Biphenyl-4-yl(p-methylstyryl) ketone has been determined using a suite of high-resolution spectroscopic methods. These techniques provide complementary information that, when combined, offers a comprehensive understanding of the compound's three-dimensional arrangement and electronic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the biphenyl (B1667301) and p-methylstyryl groups would likely appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic rings. The vinyl protons of the enone moiety are anticipated to show characteristic doublets with a large coupling constant (J > 15 Hz), confirming the E-configuration of the double bond. The methyl protons of the p-methylstyryl group would likely appear as a singlet in the upfield region, around 2.4 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number and chemical environment of the carbon atoms. The carbonyl carbon of the ketone is expected to be the most downfield signal, typically in the range of 190-200 ppm. The aromatic and vinylic carbons would resonate in the 120-150 ppm region, while the aliphatic methyl carbon would appear at a much higher field, around 21 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~190.5 |

| Vinylic (α-CH) | ~7.5 (d, J ≈ 15.6 Hz) | ~122.0 |

| Vinylic (β-CH) | ~7.8 (d, J ≈ 15.6 Hz) | ~145.0 |

| Biphenyl (Ar-H) | ~7.4-8.1 (m) | ~127-146 |

| p-methylstyryl (Ar-H) | ~7.2-7.6 (m) | ~128-141 |

| Methyl (-CH₃) | ~2.4 (s) | ~21.5 |

Note: These are predicted values based on the analysis of structurally similar chalcone (B49325) derivatives. Actual experimental values may vary.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its fragmentation patterns under ionization.

For this compound (C₂₂H₁₈O), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]⁺ or a protonated species [M+H]⁺. The expected exact mass can be calculated based on the isotopic masses of its constituent atoms.

Electron ionization mass spectrometry (EI-MS) would likely induce characteristic fragmentation of the molecule. Key fragmentation pathways could include cleavage on either side of the carbonyl group, leading to the formation of biphenylcarbonyl and p-methylstyryl cations, as well as other smaller fragments.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₂₂H₁₈O |

| Exact Mass | 298.1358 g/mol |

| [M+H]⁺ (m/z) | 299.1436 |

| Key Fragment 1 (m/z) | 181.0653 ([C₁₃H₉O]⁺) |

| Key Fragment 2 (m/z) | 117.0704 ([C₉H₉]⁺) |

Note: Fragmentation patterns are predicted based on the molecular structure and may vary depending on the ionization technique and energy.

X-ray Crystallography for Solid-State Structural Determination

Interactive Data Table: Typical Bond Lengths and Angles from Related Biphenyl Chalcone Crystal Structures

| Parameter | Typical Value |

| C=O Bond Length | ~1.22 Å |

| C=C Bond Length | ~1.34 Å |

| C-C (vinyl-aryl) Bond Length | ~1.48 Å |

| C-C (biphenyl) Bond Length | ~1.49 Å |

| C-C=C Bond Angle | ~120° |

| C=C-C Bond Angle | ~125° |

| Dihedral Angle (Biphenyl rings) | 30-45° |

Note: These values are based on published crystal structures of analogous compounds and serve as a predictive model. nih.govnih.gov

Vibrational Spectroscopy for Conformational Analysis and Bonding Information

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent of these would be the strong C=O stretching vibration of the ketone, typically appearing in the range of 1650-1670 cm⁻¹. The C=C stretching vibration of the enone system and the aromatic rings would likely be observed in the 1580-1620 cm⁻¹ region. The C-H stretching vibrations of the aromatic and vinylic protons are expected above 3000 cm⁻¹, while the C-H stretching of the methyl group would appear just below 3000 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. For this compound, the Raman spectrum would also exhibit characteristic peaks corresponding to its vibrational modes. The symmetric vibrations of the aromatic rings and the C=C double bond are often strong in the Raman spectrum. The C=O stretch would also be present, though its intensity can vary.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | ~3050-3100 | ~3050-3100 |

| Aliphatic C-H Stretch | ~2920-2980 | ~2920-2980 |

| C=O Stretch | ~1660 (strong) | ~1660 (medium) |

| C=C Stretch (alkene) | ~1620 (medium) | ~1620 (strong) |

| Aromatic C=C Stretch | ~1580-1600 (variable) | ~1580-1600 (strong) |

| C-H Bending (out-of-plane) | ~700-900 | Weak |

Note: These are predicted frequencies based on established correlation charts and data from similar compounds.

Computational Chemistry and Theoretical Investigations

Computational chemistry and theoretical investigations provide powerful tools for understanding the molecular properties and reactivity of chalcones, including this compound. These methods offer insights that complement experimental findings, allowing for a detailed exploration of electronic structure, reaction pathways, and conformational dynamics at the atomic level.

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to determining the electronic structure and intrinsic properties of molecules. For chalcone derivatives, these calculations are often performed using Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF). researchgate.net These studies provide valuable information on molecular geometry, orbital energies, and charge distributions.

A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.govresearchgate.net A smaller energy gap generally implies higher reactivity. nih.gov For many chalcone derivatives, the HOMO is typically localized on the cinnamoyl system, while the LUMO is distributed over the entire α,β-unsaturated keto framework.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool. It visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a typical chalcone structure, the negative potential (red and yellow regions) is concentrated around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack, while positive potential (blue regions) is often found around the hydrogen atoms.

Table 1: Representative Quantum Chemical Properties of a Chalcone Derivative Data is illustrative and based on typical values for similar chalcone structures.

| Parameter | Value | Description |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -2.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | 3.7 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of organic reactions, including the synthesis of chalcones. osti.gov The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction between an aryl methyl ketone and an aromatic aldehyde. researchgate.net

DFT calculations can map the entire potential energy surface of the reaction. This allows for the identification and characterization of all stationary points, including reactants, products, intermediates, and, most importantly, transition states. researchgate.net By calculating the energies of these species, a detailed reaction profile can be constructed, revealing the activation energies (energy barriers) for each step. nih.gov This information is critical for understanding the reaction kinetics and determining the rate-limiting step.

For the Claisen-Schmidt condensation, theoretical studies can analyze the influence of different catalysts (acids or bases) and substituents on the reaction pathway. researchgate.net For example, calculations can compare the energy barriers for the initial deprotonation of the ketone, the subsequent nucleophilic attack on the aldehyde, and the final dehydration step to form the α,β-unsaturated carbonyl system. The agreement between theoretical predictions and experimental observations validates the proposed mechanism. researchgate.net

Table 2: Illustrative DFT-Calculated Energy Profile for a Chalcone Synthesis Step Data is hypothetical and represents a typical step in a Claisen-Schmidt condensation.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials (ketone enolate + aldehyde). |

| Transition State | +15.2 | The energy maximum for the C-C bond formation step. |

| Intermediate | -5.8 | The aldol (B89426) addition product (β-hydroxy ketone). |

| Products | -12.5 | Dehydrated chalcone and water. |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and conformational flexibility of molecules over time. rsc.org For a molecule like this compound, which has several rotatable single bonds, a complex conformational landscape can be expected.

MD simulations solve Newton's equations of motion for a system of atoms, allowing the molecule's trajectory to be tracked over a specific period. This provides a dynamic picture of how the molecule explores different conformations. nih.gov These simulations are crucial for identifying the most stable (lowest energy) conformers and understanding the energy barriers that separate them. researchgate.net

Often, MD simulations are used in conjunction with DFT. A common workflow involves performing an initial conformational search using a less computationally expensive method (like molecular mechanics or a semi-empirical method), followed by geometry optimization of the most promising low-energy structures using DFT. ufms.brnih.gov This hybrid approach provides a balance between exploring a wide range of conformations and achieving high accuracy for the most stable ones.

For chalcones, a key conformational feature is the arrangement around the enone linker, which can exist in s-cis and s-trans conformations. ufms.br The relative stability of these conformers is influenced by steric and electronic effects of the substituents on the aromatic rings. MD simulations can predict the equilibrium population of these conformers in different environments, such as in the gas phase or in various solvents, which is important for understanding their biological activity and material properties. nih.gov

Table 3: Representative Conformational Analysis Data for a Chalcone This data is illustrative of findings from a combined MD and DFT study.

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| s-trans (anti-periplanar) | ~180° | 0.00 | 85 |

| s-cis (syn-periplanar) | ~0° | 2.5 | 15 |

Applications of Biphenyl 4 Yl P Methylstyryl Ketone in Materials Science and Photochemistry

Role in the Development of Functional Materials

The distinct electronic and photochemical characteristics of Biphenyl-4-yl(p-methylstyryl) ketone and related chalcones have led to their exploration in the creation of functional materials with tailored optical and electronic properties.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

Chalcone (B49325) derivatives are investigated as materials for organic light-emitting diodes (OLEDs) due to their inherent fluorescence and charge-transporting capabilities. The performance of these materials is dictated by their electronic and photophysical properties, such as their absorption and emission wavelengths, fluorescence quantum yields, and charge carrier mobilities. The biphenyl (B1667301) group in this compound contributes to a more extended π-electron system, which can enhance these properties.

Quantum chemical studies on chalcone derivatives have been performed to evaluate their potential in OLEDs, particularly as hole-transporting materials. These studies calculate key parameters like ionization potentials, electron affinities, and reorganization energies to predict the efficiency of charge injection and transport. The low reorganization energies calculated for some chalcone derivatives suggest they could be efficient charge transporters.

The photophysical properties of chalcones are crucial for their application as emitters in OLEDs. Research into various chalcone structures reveals that their absorption and emission characteristics can be tuned by modifying the substituent groups on the aromatic rings. nih.govacs.org Large Stokes shifts, which are the difference between the absorption and emission maxima, are often observed in chalcones, indicating significant intramolecular charge transfer (ICT) in the excited state. nih.govacs.org This property is beneficial for reducing self-absorption and enhancing the efficiency of light-emitting devices.

Table 1: Photophysical Properties of Representative Chalcone Derivatives in Chloroform (B151607)

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (Δλ, nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|

| Piperidyl Chalcone 1 | 402 | 513 | 111 | 0.39 |

| Piperidyl Chalcone 2 | 432 | 522 | 90 | 0.34 |

| Pyrrolidinyl Chalcone 1 | 420 | 552 | 132 | 0.29 |

| Pyrrolidinyl Chalcone 2 | 444 | 552 | 108 | 0.39 |

This table presents data for various chalcone derivatives to illustrate the range of photophysical properties observed in this class of compounds. Data sourced from acs.orgthaiscience.info.

Photoinitiators and Photocrosslinkable Materials

Chalcones have emerged as highly versatile photoinitiators, capable of initiating various types of polymerization reactions upon exposure to visible light. rsc.org Their strong light absorption in the UV-visible range allows them to be activated by sources like LED bulbs, halogen lamps, and even sunlight. rsc.orgbohrium.com Chalcone-based photoinitiating systems are effective for free radical polymerization of acrylates, cationic polymerization of epoxides, thiol-ene processes, and the synthesis of interpenetrated polymer networks (IPNs). rsc.orgresearchgate.net

The initiation mechanism typically involves the chalcone acting as a photosensitizer. Upon light absorption, the excited chalcone can interact with other molecules (co-initiators), such as iodonium (B1229267) salts or amines, to generate reactive species like radicals or cations that start the polymerization chain reaction. bohrium.comencyclopedia.pub The efficiency of these systems can be influenced by the chalcone's molecular structure and its photochemical properties. bohrium.com

Furthermore, polymers containing pendant chalcone moieties are well-known photocrosslinkable materials. kpi.ua When exposed to UV light, the α,β-unsaturated carbonyl group of the chalcone can undergo a [2+2] cycloaddition reaction with a neighboring chalcone unit, forming a cyclobutane (B1203170) ring. korea.ac.kr This dimerization process creates crosslinks between polymer chains, transforming a soluble polymer film into an insoluble network. This property is the basis for their use as negative-type photoresists in photolithography and other microfabrication technologies. kpi.uaresearchgate.net The rate of photocrosslinking can be influenced by the polymer's backbone structure and the presence of spacer groups between the polymer chain and the chalcone unit. kpi.ua

Photochemical Transformations and Photo-induced Processes

The absorption of light energy by this compound can trigger a variety of chemical transformations, a characteristic feature of the chalcone scaffold. These photo-induced processes are of fundamental interest and offer pathways to novel molecular structures.

Photocyclization Reactions

Under certain conditions, chalcones can undergo intramolecular photocyclization reactions. One notable transformation is the light-induced cyclization to form phenanthrene (B1679779) derivatives. This process, driven by visible light, can proceed without the need for a metal photocatalyst. researchgate.net Another common photochemical reaction for certain substituted chalcones is cyclization to form flavanones. scielo.org.mx This reaction is often dependent on the solvent and the presence of specific functional groups, such as a hydroxyl group in a position that can facilitate intramolecular hydrogen bonding and subsequent ring closure. scielo.org.mx

For biphenyl derivatives specifically, photoelectrocyclization is a known process where irradiation can lead to the formation of dihydrophenanthrene structures. nih.gov This type of reaction proceeds through a 6π electrocyclization mechanism from an excited singlet state. nih.gov The specific reaction pathways for this compound would likely involve the intricate interplay of its biphenyl and chalcone functionalities.

Photoisomerization Studies

A fundamental photochemical process for chalcones is the reversible E/Z (trans/cis) isomerization around the central carbon-carbon double bond. photos.or.kr The naturally more stable E-isomer can be converted to the Z-isomer upon irradiation with UV light. This transformation leads to significant changes in the molecule's UV-visible absorption spectrum. photos.or.krresearchgate.net

The photoisomerization process can be monitored by observing the decrease in absorbance at the maximum wavelength (λmax) of the E-isomer and the corresponding changes at other wavelengths. photos.or.kr The position of the isosbestic point, where the absorbance remains constant, indicates a clean conversion from one isomer to the other. photos.or.kr The process is often reversible, with the Z-isomer converting back to the more stable E-isomer either thermally or upon irradiation at a different wavelength. photos.or.kr The efficiency of photoisomerization can be affected by the substitution pattern on the aromatic rings and the irradiation wavelength. bohrium.comphotos.or.kr However, for some chalcones, this photoisomerization can compete with other photochemical reactions, such as photodimerization. photos.or.kr

Table 2: UV-Visible Spectral Changes Upon Photoisomerization of a Chalcone Derivative

| Irradiation Time (min) | Absorbance at 340 nm | Absorbance at 270 nm |

|---|---|---|

| 0 | 1.00 | 0.50 |

| 5 | 0.75 | 0.65 |

| 10 | 0.55 | 0.78 |

| 20 | 0.30 | 0.90 |

This table illustrates the typical spectral changes for a chalcone derivative in chloroform upon irradiation at 365 nm, showing the decrease of the E-isomer peak and the increase of the Z-isomer peak. Data is illustrative based on findings from photos.or.kr.

As an Intermediate in the Synthesis of Complex Organic Architectures

Beyond its direct applications in materials science, the chalcone framework of this compound serves as a valuable building block in organic synthesis. The reactive α,β-unsaturated ketone moiety allows for a variety of chemical transformations, making chalcones key intermediates for the construction of more complex molecules, particularly heterocyclic compounds. nih.gov

Chalcones are renowned precursors in the biosynthesis and laboratory synthesis of flavonoids and isoflavonoids, which are important classes of natural products. nih.gov The synthesis of these compounds often involves an intramolecular cyclization of a chalcone derivative.

Furthermore, the versatile reactivity of the chalcone core has been exploited to synthesize a wide array of heterocyclic systems. Through condensation reactions with various reagents, chalcones can be converted into:

Pyrazolines: By reacting with hydrazine (B178648) hydrate. derpharmachemica.com

Isoxazoles: By reacting with hydroxylamine (B1172632).

1,5-Benzothiazepines: By reacting with ortho-aminothiophenol. core.ac.uk

Oxazines and Thiazines: By reacting with urea (B33335) and thiourea (B124793), respectively.

This synthetic utility underscores the importance of this compound and related chalcones as versatile platforms for generating diverse and complex molecular architectures with potential applications in medicinal chemistry and other fields. nih.govderpharmachemica.com

Synthesis of Heterocyclic Compounds (e.g., Dihydroquinolinones)

The α,β-unsaturated ketone functionality in this compound serves as a key reactive site for the synthesis of various heterocyclic compounds. One notable application is in the preparation of dihydroquinolinones. Chalcones are well-established precursors for a variety of heterocyclic systems through cyclization reactions. nih.gov The reaction typically involves the condensation of a chalcone with a suitable nitrogen-containing compound.

In the case of dihydroquinolinone synthesis, an amino-functionalized chalcone can undergo an intramolecular cyclization. While direct synthesis from an amino-derivative of this compound has not been extensively documented in readily available literature, the general reaction mechanism is well-understood. For instance, a 2'-aminochalcone derivative can be cyclized to form a 2-aryl-2,3-dihydroquinolin-4(1H)-one. nih.gov This transformation highlights the potential of this compound derivatives in generating complex heterocyclic scaffolds.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2'-Amino-Biphenyl-4-yl(p-methylstyryl) ketone | Acid or Base Catalyst | Substituted Dihydroquinolinone | Intramolecular Cyclization |

Precursor for Chain Elongation and Terminal Functionalization in Polycyclic Systems

The reactive nature of the chalcone backbone in this compound makes it a valuable precursor for the construction of polycyclic systems. The enone functionality can participate in a variety of cycloaddition and condensation reactions, allowing for the extension of the molecular framework and the introduction of terminal functional groups.

Chalcones can undergo Diels-Alder reactions, acting as dienophiles, to form complex six-membered ring systems. This reactivity allows for the fusion of additional rings onto the existing biphenyl and styryl framework, leading to the formation of intricate polycyclic aromatic hydrocarbons. Furthermore, the ketone and the double bond can be subjected to various chemical modifications to introduce new functionalities at the termini of the molecule, which is a crucial step in the synthesis of advanced materials with tailored properties.

| Reaction Type | Reactants | Resulting Structure | Application |

| Diels-Alder Reaction | This compound, Diene | Polycyclic adduct | Synthesis of complex aromatic systems |

| Michael Addition | This compound, Nucleophile | Functionalized ketone | Introduction of terminal functional groups |

Polymer Chemistry Applications

Monomer in Polymerization Reactions

The vinyl group within the p-methylstyryl moiety of this compound allows it to act as a monomer in polymerization reactions. The presence of the bulky biphenyl group can impart interesting properties to the resulting polymer, such as high thermal stability, liquid crystallinity, and specific photophysical characteristics.

Chalcone-based polymers have been synthesized and shown to possess fluorescent properties. researchgate.net The polymerization of this compound would likely proceed via free-radical or other common polymerization mechanisms to yield a polymer with large, aromatic pendant groups. These pendant groups can influence the polymer's solubility, morphology, and electronic properties.

| Polymerization Method | Monomer | Resulting Polymer | Potential Properties |

| Free Radical Polymerization | This compound | Poly(this compound) | High thermal stability, fluorescence, liquid crystallinity |

Cross-linking Agents in Polymer Networks

The bifunctional nature of certain chalcone derivatives allows them to act as cross-linking agents in the formation of polymer networks. While this compound itself is a monomer, bis-chalcones or chalcones with additional polymerizable groups can be employed to create three-dimensional polymer structures. nih.govnih.gov

The incorporation of biphenyl moieties into crosslinked polymers has been shown to introduce noncovalent interactions, such as π-π stacking, within the polymer network. nih.govnih.gov These interactions can significantly impact the mechanical and swelling properties of the resulting material. A di-functional derivative of this compound could be synthesized and used to crosslink polymer chains, leading to materials with enhanced thermal and mechanical stability.

| Cross-linking Agent Type | Polymer Matrix | Network Property Enhancement |

| Bis-chalcone derivative | Acrylates, Styrenics | Increased thermal stability, modified mechanical properties |

| Chalcone with additional vinyl group | Polyolefins | Enhanced rigidity and solvent resistance |

Future Directions and Emerging Research Avenues for Biphenyl 4 Yl P Methylstyryl Ketone

Development of Novel Catalytic Systems for Efficient Transformations

The core structure of biphenyl-4-yl(p-methylstyryl) ketone presents multiple reactive sites, making it a prime candidate for the development of novel catalytic transformations. Future research is expected to focus on creating efficient and selective catalytic systems to modify its structure and introduce new functionalities.

One promising area is the asymmetric hydrogenation of the α,β-unsaturated ketone, which would lead to the synthesis of chiral compounds with potential applications in pharmaceuticals and materials science. The development of chiral catalysts, such as those based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands, will be crucial. The goal is to achieve high enantioselectivity, yielding specific stereoisomers.

Another avenue involves the catalytic functionalization of the aromatic rings. The biphenyl (B1667301) and p-methylstyryl groups offer sites for C-H activation and cross-coupling reactions. Researchers will likely explore catalysts based on palladium, nickel, or copper to introduce various substituents, thereby creating a library of derivatives with diverse electronic and steric properties. The efficiency and regioselectivity of these catalytic reactions will be key areas of investigation.

| Catalyst Type | Potential Transformation | Desired Outcome |

| Chiral Transition Metal Complexes (e.g., Ru, Rh, Ir) | Asymmetric Hydrogenation | High enantioselectivity for chiral products |

| Palladium/Nickel/Copper-based Catalysts | C-H Activation/Cross-Coupling | Regioselective functionalization of aromatic rings |

| Photocatalysts | [2+2] Cycloadditions | Synthesis of novel cyclobutane (B1203170) derivatives |

Furthermore, the alkene double bond is susceptible to various catalytic additions, such as epoxidation, dihydroxylation, and Heck reactions. Developing selective catalysts for these transformations will enable the synthesis of complex molecular architectures derived from this compound.

Integration into Supramolecular Chemistry and Self-Assembly Systems

The planar and aromatic nature of this compound makes it an excellent building block for supramolecular chemistry and self-assembly. Its ability to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding (if functionalized), can be harnessed to construct well-defined nanostructures.

Future research will likely explore the incorporation of this chalcone (B49325) into larger supramolecular assemblies like metallacycles and metallacages. By coordinating with metal ions, it can form discrete, highly organized structures with potential applications in host-guest chemistry, sensing, and catalysis. The photophysical properties of such assemblies are also of significant interest, with potential for creating new luminescent materials.

The self-assembly of this compound derivatives into soft materials like gels, liquid crystals, and nanofibers is another promising area. By introducing specific functional groups that promote directional non-covalent interactions, researchers can control the morphology and properties of the resulting materials. These materials could find applications in areas such as drug delivery and organic electronics. Chalcones, in general, are recognized as versatile building blocks for constructing supramolecular architectures.

Exploration of Its Role in Advanced Organic Synthesis Methodologies

This compound can serve as a versatile starting material or intermediate in the development of advanced organic synthesis methodologies. Its synthesis is typically achieved through a Claisen-Schmidt condensation between 4-acetylbiphenyl (B160227) and 4-methylbenzaldehyde. nih.gov